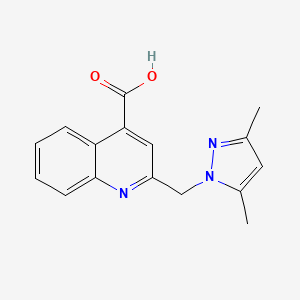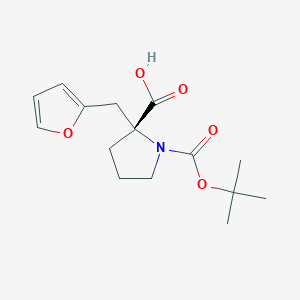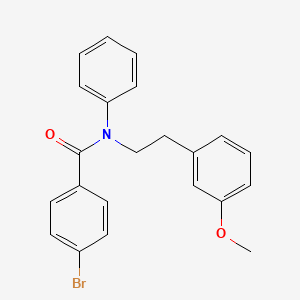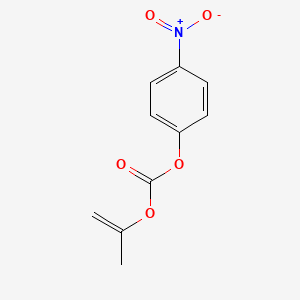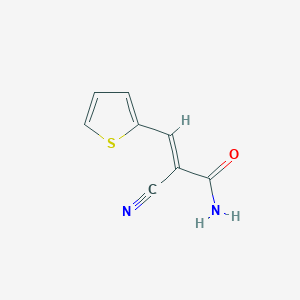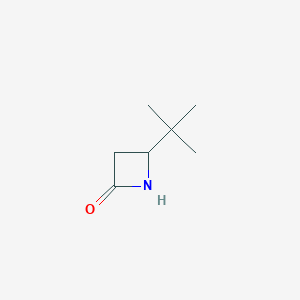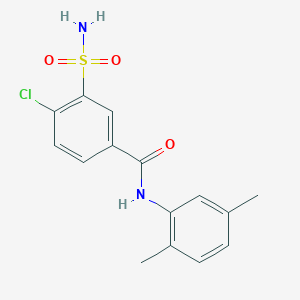
N-(3-Oxotetradecanoyl)-DL-homoserine lactone
Übersicht
Beschreibung
N-(3-Oxotetradecanoyl)-DL-Homoserinlacton ist ein Mitglied der Acyl-Homoserinlacton-Familie, die Signalmoleküle sind, die am bakteriellen Quorum Sensing beteiligt sind. Diese Moleküle spielen eine entscheidende Rolle bei der Regulierung verschiedener bakterieller Prozesse, einschließlich Biofilmbildung, Virulenz und Antibiotikaproduktion .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Oxotetradecanoyl)-DL-Homoserinlacton beinhaltet typischerweise die Acylierung von Homoserinlacton mit einem 3-Oxotetradecanoylchlorid. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, gefolgt von einer Reinigung mittels Säulenchromatographie .
Industrielle Produktionsmethoden
Die industrielle Produktion von N-(3-Oxotetradecanoyl)-DL-Homoserinlacton kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Techniken wie kontinuierliche Fluss-Synthese und automatisierte Reinigungssysteme werden oft eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(3-Oxotetradecanoyl)-DL-Homoserinlacton durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln.
Substitution: Der Lactonring kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Carbonsäuren.
Reduktion: Hydroxyderivate.
Substitution: Verschiedene substituierte Lactone, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
N-(3-Oxotetradecanoyl)-DL-Homoserinlacton hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Chemie und Reaktivität von Acyl-Homoserinlactonen zu untersuchen.
Biologie: Spielt eine bedeutende Rolle bei der Untersuchung von bakteriellen Quorum-Sensing-Mechanismen und -Interaktionen.
Medizin: Wird auf sein Potenzial untersucht, Anti-Virulenz-Therapien zu entwickeln, die die bakterielle Kommunikation anvisieren.
Industrie: Wird bei der Entwicklung von Biosensoren und biotechnologischen Anwendungen zur Erkennung von bakterieller Präsenz und Aktivität eingesetzt
Wirkmechanismus
N-(3-Oxotetradecanoyl)-DL-Homoserinlacton fungiert als Signalmolekül im bakteriellen Quorum Sensing. Es bindet an Rezeptorproteine in Bakterien, was zur Aktivierung oder Repression spezifischer Gene führt. Dieser Prozess reguliert verschiedene bakterielle Verhaltensweisen, darunter Biofilmbildung, Produktion von Virulenzfaktoren und Antibiotikaresistenz. Die molekularen Ziele umfassen LuxR-Typ-Rezeptoren, die Transkriptionsregulatoren sind, die an Quorum-Sensing-Signalwegen beteiligt sind .
Wirkmechanismus
N-(3-Oxotetradecanoyl)-DL-homoserine lactone functions as a signaling molecule in bacterial quorum sensing. It binds to receptor proteins in bacteria, leading to the activation or repression of specific genes. This process regulates various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The molecular targets include LuxR-type receptors, which are transcriptional regulators involved in quorum sensing pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(3-Oxododecanoyl)-L-Homoserinlacton
- N-(3-Oxodecanoyl)-L-Homoserinlacton
- N-(3-Oxooctanoyl)-L-Homoserinlacton
- N-Hexanoyl-L-Homoserinlacton
- N-Octanoyl-DL-Homoserinlacton
Einzigartigkeit
N-(3-Oxotetradecanoyl)-DL-Homoserinlacton ist aufgrund seiner längeren Acylkettenlänge einzigartig, die seine Stabilität, Diffusionsmerkmale und Interaktion mit Rezeptorproteinen beeinflussen kann. Dies macht es besonders nützlich, um die Auswirkungen der Acylkettenlänge auf das Quorum Sensing und das bakterielle Verhalten zu untersuchen .
Eigenschaften
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFJJDSGBAAUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346128 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503610-29-5 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)
